molecular formula C11H11BrO B6275237 3-(4-bromophenyl)-3-methylcyclobutan-1-one CAS No. 2763780-31-8

3-(4-bromophenyl)-3-methylcyclobutan-1-one

Cat. No. B6275237
CAS RN: 2763780-31-8
M. Wt: 239.1
InChI Key:
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Description

3-(4-bromophenyl)-3-methylcyclobutan-1-one is a cyclic organic compound belonging to the class of compounds known as cyclobutanones. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other industrial chemicals. This compound has been studied extensively in scientific research, and has been found to have a variety of applications in the laboratory.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-3-methylcyclobutan-1-one is not fully understood. However, it is believed that the compound is metabolized in the body by a series of enzymatic reactions, leading to the formation of various metabolites. In addition, the compound is thought to interact with various cellular targets, such as enzymes and receptors, to produce its observed biological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-bromophenyl)-3-methylcyclobutan-1-one are not fully understood. However, studies have demonstrated that the compound can act as an antioxidant, and has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, the compound has been found to possess anti-fungal and anti-bacterial activity, as well as to possess anti-tumor activity.

Advantages and Limitations for Lab Experiments

The use of 3-(4-bromophenyl)-3-methylcyclobutan-1-one in laboratory experiments has several advantages. The compound is relatively inexpensive, and is commercially available. Additionally, the compound is relatively stable, and can be stored for extended periods of time. Furthermore, the compound is soluble in a variety of organic solvents, making it easy to work with in the laboratory.
However, there are also some limitations associated with the use of 3-(4-bromophenyl)-3-methylcyclobutan-1-one in laboratory experiments. The compound is not very soluble in water, making it difficult to use in certain types of experiments. Additionally, the compound is toxic, and should be handled with caution.

Future Directions

The potential future directions for 3-(4-bromophenyl)-3-methylcyclobutan-1-one are numerous. Future research could focus on the synthesis of novel derivatives of this compound, as well as the development of new methods for its synthesis. Additionally, further research could be conducted to better understand the biochemical and physiological effects of this compound, as well as to identify new therapeutic applications. Additionally, further research could be conducted to identify new uses for this compound, such as in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. Finally, further research could be conducted to identify new methods for the synthesis of this compound, as well as to identify new methods for its purification and isolation.

Synthesis Methods

The synthesis of 3-(4-bromophenyl)-3-methylcyclobutan-1-one is typically accomplished through a two-step reaction process. The first step involves the reaction of 4-bromobenzaldehyde with cyclobutanol in the presence of a strong base, such as sodium hydroxide. This reaction produces the aldehyde intermediate, which is then reacted with methylmagnesium bromide to form the desired product. This process is known as the Grignard reaction, and is widely used in organic synthesis.

Scientific Research Applications

3-(4-bromophenyl)-3-methylcyclobutan-1-one has a variety of applications in scientific research. It has been used as a model compound in the study of the structure-activity relationships of cyclobutanones, as well as in the study of their reactivity and metabolism. Additionally, this compound has been used as a starting material for the synthesis of other organic compounds, such as pharmaceuticals, agrochemicals, and other industrial chemicals.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-bromophenyl)-3-methylcyclobutan-1-one involves the reaction of 4-bromobenzaldehyde with 3-methylcyclobutanone in the presence of a base to form the desired product.", "Starting Materials": [ "4-bromobenzaldehyde", "3-methylcyclobutanone", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 4-bromobenzaldehyde in a suitable solvent (e.g. ethanol)", "Step 2: Add a base (e.g. sodium hydroxide) to the solution and stir for a few minutes", "Step 3: Add 3-methylcyclobutanone to the solution and stir for several hours at room temperature", "Step 4: Isolate the product by filtration or extraction with a suitable solvent (e.g. dichloromethane)", "Step 5: Purify the product by recrystallization or column chromatography" ] }

CAS RN

2763780-31-8

Molecular Formula

C11H11BrO

Molecular Weight

239.1

Purity

95

Origin of Product

United States

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